molecular formula C18H19ClN4O2 B1669267 1-(4-Amino-7-(3-hydroxypropyl)-5-(p-tolyl)-7h-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethanone CAS No. 821794-90-5

1-(4-Amino-7-(3-hydroxypropyl)-5-(p-tolyl)-7h-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethanone

Cat. No. B1669267
M. Wt: 358.8 g/mol
InChI Key: PELFTNQHGSITLB-UHFFFAOYSA-N
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Description

The compound “1-(4-Amino-7-(3-hydroxypropyl)-5-(p-tolyl)-7h-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethanone” is a complex organic molecule. It contains a p-tolyl group, which is a group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position . The molecule also contains a pyrrolo[2,3-d]pyrimidin-6-yl group and a 3-hydroxypropyl group .


Molecular Structure Analysis

The molecular formula of this compound is C18H19ClN4O2 . It contains several functional groups, including an amino group, a hydroxypropyl group, and a p-tolyl group . The exact three-dimensional structure would depend on the specific arrangement and connectivity of these groups within the molecule .


Physical And Chemical Properties Analysis

The compound has a molar mass of 358.82 g/mol. It’s predicted to have a density of 1.39±0.1 g/cm3, a melting point of 170-172°C, and a boiling point of 647.5±55.0°C. It’s soluble in chloroform and methanol .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Pyrrolo[2,3-d]pyrimidines : This compound is involved in the synthesis of various pyrrolo[2,3-d]pyrimidines, which have been studied for their chemical properties and reactions. For instance, the interaction of similar compounds with reagents like acetic anhydride, formamide, and others has been explored (Abdel-Mohsen, 2005).

Antimicrobial and Antiviral Activities

  • Antifungal and Antibacterial Activity : Compounds derived from pyrrolo[2,3-d]pyrimidines have shown potential in antimicrobial activities. Some have been evaluated for their antifungal and antibacterial properties, indicating their relevance in developing new antimicrobial agents (Abdel-Mohsen, 2005).
  • Antiviral Properties : Certain derivatives, particularly those related to 7-deazaguanosine, exhibit selective inhibitory activities against viruses like HSV1 and HSV2 in cell culture (Legraverend et al., 1985).

Potential in Nucleoside Synthesis

  • Synthesis of Nucleosides : The compound is significant in the synthesis of nucleosides. Routes involving its derivatives can lead to the efficient synthesis of guanine nucleosides, which are important in the field of pharmaceuticals and biochemistry (Wang & Gold, 2009).

Drug Development and Biological Activities

  • Development of Biological Active Compounds : The synthesis of new derivatives of pyrrolo[2,3-d]pyrimidine is crucial in exploring potential biologically active compounds. These derivatives are studied for their reaction featuresand potential applications in drug development (Zinchenko et al., 2018).2. Inhibitory Activity on Enzymes : Isomeric compounds of pyrrolo[2,3-d]pyrimidine have been found to inhibit enzymes like xanthine oxidase, which is significant for therapeutic applications (Seela et al., 1984).

Synthesis and Structural Studies

  • Structural Assignment and Synthesis : Research has been conducted on the synthesis and structural assignment of various pyrrolo[2,3-d]pyrimidine derivatives. This includes studies on their synthesis processes and molecular structures, which are essential for understanding their chemical behavior and potential applications (Kim & Santilli, 1969).
  • Tricyclic Purine Analogues Synthesis : The compound also plays a role in the synthesis of tricyclic purine analogues, which are important in medicinal chemistry for developing new therapeutic agents (Williams & Brown, 1995).

properties

IUPAC Name

1-[4-amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2/c1-11-3-5-12(6-4-11)14-15-17(20)21-10-22-18(15)23(7-2-8-24)16(14)13(25)9-19/h3-6,10,24H,2,7-9H2,1H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELFTNQHGSITLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N(C3=NC=NC(=C23)N)CCCO)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586567
Record name 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-7-(3-hydroxypropyl)-5-(p-tolyl)-7h-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethanone

CAS RN

821794-90-5
Record name 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Amino-7-(3-hydroxypropyl)-5-(p-tolyl)-7h-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethanone
Reactant of Route 2
1-(4-Amino-7-(3-hydroxypropyl)-5-(p-tolyl)-7h-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethanone
Reactant of Route 3
1-(4-Amino-7-(3-hydroxypropyl)-5-(p-tolyl)-7h-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethanone
Reactant of Route 4
Reactant of Route 4
1-(4-Amino-7-(3-hydroxypropyl)-5-(p-tolyl)-7h-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethanone
Reactant of Route 5
1-(4-Amino-7-(3-hydroxypropyl)-5-(p-tolyl)-7h-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethanone
Reactant of Route 6
1-(4-Amino-7-(3-hydroxypropyl)-5-(p-tolyl)-7h-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethanone

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